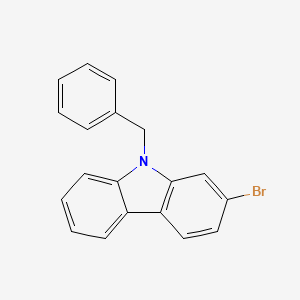

9-benzyl-2-bromo-9H-carbazole

Beschreibung

Contextualization within Carbazole (B46965) Chemistry Research

Carbazole and its derivatives are a cornerstone of modern materials chemistry due to their distinct electronic and photophysical properties. nih.govmdpi.com The carbazole core is an electron-rich aromatic system that facilitates efficient hole transport, a critical characteristic for many electronic applications. mdpi.com This property, combined with high thermal stability and the potential for structural modification, establishes carbazoles as versatile scaffolds. nih.govbohrium.com Researchers have synthesized a wide array of carbazole derivatives to fine-tune their properties for specific functions, leading to advancements in various fields, from medicinal chemistry to materials science. mdpi.comechemcom.com The fundamental carbazole structure provides a robust platform for creating complex molecules with tailored functionalities. nih.gov

Significance of N-Substitution and Halogenation in Carbazole Systems

The functionalization of the carbazole core at the nitrogen atom (N-substitution) and on the aromatic rings (halogenation) are key strategies for modulating its intrinsic properties.

N-Substitution: Attaching different groups to the nitrogen atom of the carbazole ring is a common method to enhance solubility, influence molecular packing, and tune the electronic energy levels of the molecule. mdpi.comresearchgate.net The introduction of a benzyl (B1604629) group at the N-9 position, as seen in 9-benzyl-2-bromo-9H-carbazole, serves multiple purposes. It can improve the solubility of the carbazole unit and sterically protect the molecule, which can prevent undesirable side reactions like dimerization. nsf.gov This substitution is a critical step in building more complex, multi-functional carbazole-based materials. acs.org

Halogenation: The introduction of halogen atoms, such as bromine, onto the carbazole skeleton is a pivotal step in synthetic chemistry. Bromination at specific positions creates reactive sites for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. acs.orgresearchgate.net This allows for the precise assembly of larger, conjugated molecular architectures. The bromine atom in this compound acts as a synthetic handle, enabling the extension of the π-conjugated system by linking it to other aromatic units. This strategic functionalization is essential for creating materials with targeted optical and electronic properties for advanced applications. bohrium.comnsf.gov

Overview of Advanced Research Domains for Brominated N-Benzylcarbazoles

Brominated N-benzylcarbazoles, including this compound, are primarily utilized as intermediates in the synthesis of materials for organic electronics. tcichemicals.combldpharm.com Their structural features make them ideal building blocks for:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters or as hole-transporting layers in OLED devices due to their high triplet energy and excellent charge-carrying capabilities. mdpi.combohrium.comchemicalbook.com The ability to build upon the this compound framework allows for the creation of novel materials designed to improve the efficiency and stability of OLEDs. chemicalbook.com

Photocatalysis: The electron-donating nature of the carbazole core has led to its investigation in photoredox catalysis. nsf.gov By modifying the carbazole structure through substitutions, researchers can tune the redox potentials, enabling the molecule to act as a photosensitizer for various organic transformations. nsf.gov

The synthesis of this compound is a key step that opens the door to these advanced applications, providing a versatile platform for the development of next-generation organic electronic materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-benzyl-2-bromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHNUHBRWXASFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 9 Benzyl 2 Bromo 9h Carbazole and Its Derivatives

N-Alkylation Approaches for 9-Benzyl-9H-carbazole Scaffolds

The introduction of an alkyl or aryl group onto the nitrogen atom of the carbazole (B46965) ring, known as N-alkylation, is a fundamental step in the synthesis of many functional carbazole derivatives. This modification enhances solubility and allows for the tuning of the electronic properties of the molecule. The most common approach for N-alkylation involves the reaction of the carbazole core with an appropriate alkylating agent in the presence of a base.

Various bases and solvent systems can be employed to facilitate this reaction. Strong bases like sodium hydride (NaH) are often used to deprotonate the carbazole nitrogen, forming a highly nucleophilic carbazolide anion. This anion then readily reacts with an alkyl halide, such as benzyl (B1604629) bromide or benzyl chloride, to yield the N-alkylated product. nih.gov Alternative bases include potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3), often used in polar aprotic solvents like dimethylformamide (DMF) or acetone. nih.gov Furthermore, microwave-assisted organic synthesis has emerged as a rapid and efficient method for the N-alkylation of carbazoles, significantly reducing reaction times and often improving yields. colab.wsresearchgate.net

The direct synthesis of 9-benzyl-2-bromo-9H-carbazole is achieved through the N-alkylation of its precursor, 2-bromo-9H-carbazole. This reaction follows the general principle of N-alkylation, where the acidic proton on the carbazole nitrogen is removed by a base, followed by nucleophilic attack on a benzyl halide.

A typical laboratory procedure involves dissolving 2-bromo-9H-carbazole in a suitable solvent, such as DMF. A base, for instance, sodium hydride or potassium carbonate, is then added to the solution to generate the carbazolide anion. Subsequently, benzyl chloride or benzyl bromide is introduced, and the reaction mixture is stirred, often at room temperature or with gentle heating, until the starting material is consumed. The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into water, which precipitates the crude product. Further purification by recrystallization or column chromatography yields the pure this compound. A similar procedure has been documented for the synthesis of the isomeric 9-benzyl-3-bromo-9H-carbazole from 3-bromo-9H-carbazole and (chloromethyl)benzene. nih.gov

Table 1: Representative Conditions for N-Alkylation of Bromocarbazoles

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Product | Ref. |

| 3-Bromo-9H-carbazole | (Chloromethyl)benzene | N/A | Chloroform/Ethanol | Room Temp, 11 days (for crystallization) | 9-Benzyl-3-bromo-9H-carbazole | nih.gov |

| 9H-Carbazole | Ethyl Bromoacetate | NaH | DMF | 0°C to Room Temp, 24h | Ethyl 2-(9H-carbazol-9-yl)acetate | nih.gov |

| 2,7-Dibromo-9H-carbazole | Various Alkyl Halides | K2CO3 | Acetonitrile (B52724) | Microwave Irradiation | N-alkyl-2,7-dibromo-9H-carbazoles | colab.ws |

Functionalization Strategies Leveraging the Bromine Moiety

The bromine atom at the C-2 position of this compound is a key functional handle for further molecular elaboration. Its presence allows for a range of transformations, most notably transition metal-catalyzed cross-coupling reactions and metalation reactions, enabling the introduction of diverse substituents onto the carbazole framework.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is one of the most versatile and widely used of these methods. yonedalabs.comlibretexts.org In the context of this compound, the bromine atom serves as the electrophilic partner (organic halide), reacting with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the C-2 position. nih.gov

This strategy is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.govyoutube.com The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The success of Suzuki-Miyaura and other cross-coupling reactions on bromocarbazole substrates is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride complexes like PdCl₂(PPh₃)₂. nih.govnih.govmdpi.com

Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃), are commonly employed to stabilize the palladium center and facilitate the steps of the catalytic cycle. nih.gov The choice of base is also critical for the transmetalation step; inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.gov The reaction is typically carried out in solvents such as toluene (B28343), dioxane, or DMF, often with the addition of water. nih.gov Microwave irradiation has also been successfully applied to accelerate these coupling reactions significantly. mdpi.com

Table 2: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromo-Indazoles (as a model for Bromocarbazoles)

| Catalyst (mol%) | Base | Solvent | Conditions | Yield | Ref. |

| PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux, 48h | 0% | nih.gov |

| Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O | Reflux, 48h | 45% | nih.gov |

| Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | Reflux, 48h | 50% | nih.gov |

| Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | Microwave, 150°C, 2h | 70% | nih.gov |

The position of the bromine atom on the carbazole ring dictates the site of new bond formation, allowing for precise, regioselective functionalization. In this compound, cross-coupling reactions will exclusively occur at the C-2 position. This is particularly useful when synthesizing complex molecules where specific substitution patterns are required. For poly-brominated carbazoles, the relative reactivity of the different C-Br bonds can sometimes be exploited to achieve selective functionalization, although often a directing group or specific reaction conditions are needed to control the regioselectivity. For instance, the regioselective prenylation of 3-bromocarbazole has been achieved using palladium-catalyzed cross-coupling. nih.gov Similarly, studies on other heterocyclic systems like indazoles have demonstrated successful regioselective Suzuki-Miyaura reactions at specific bromo-positions. nih.gov

Metalation, particularly halogen-metal exchange, is another powerful strategy for functionalizing this compound. This reaction typically involves treating the bromo-carbazole with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures.

The reaction results in the rapid exchange of the bromine atom for a lithium atom, generating a highly reactive 9-benzyl-9H-carbazol-2-yl-lithium species. sciencemadness.org This organolithium intermediate can then be quenched with a wide variety of electrophiles to introduce different functional groups. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, while reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. This method provides a complementary approach to cross-coupling reactions for introducing functionality onto the carbazole core. In some cases, direct deprotonation (lithiation) at a position adjacent to a directing group can be achieved using lithium amide bases like lithium diisopropylamide (LDA), offering an alternative route to regioselectively functionalized carbazoles. sciencemadness.orgrsc.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization

Multi-step Synthetic Pathways for Complex Carbazole Architectures

The strategic placement of a bromine atom at the C-2 position and a benzyl group at the N-9 position makes this compound a versatile building block for constructing complex, polyfunctional carbazole architectures. The primary synthetic utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds.

A common and logical synthetic approach to this compound begins with the commercially available 9H-carbazole. The synthesis can be envisioned as a two-step process: electrophilic bromination to introduce the bromo substituent, followed by N-alkylation to attach the benzyl group. The initial step typically involves the bromination of 9H-carbazole to yield 2-bromo-9H-carbazole ossila.com. Subsequently, the N-H proton of 2-bromo-9H-carbazole can be deprotonated with a suitable base, followed by nucleophilic substitution with benzyl bromide or a related benzylating agent. This N-alkylation strategy is a well-established method for functionalizing the carbazole nitrogen researchgate.netnih.gov.

Once synthesized, this compound is an ideal substrate for creating elaborate carbazole derivatives. The two most prominent multi-step pathways involve:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester nbinno.comnih.gov. By reacting this compound with various boronic acids under palladium catalysis, a diverse range of 2-aryl-9-benzyl-9H-carbazole derivatives can be synthesized. These derivatives are valuable in the development of organic light-emitting diodes (OLEDs) and other organic electronics nbinno.com. The reaction allows for the introduction of electronically diverse aryl and heteroaryl groups, tuning the photophysical properties of the final molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds, linking an amine to the aryl bromide wikipedia.org. Reacting this compound with primary or secondary amines, or N-heterocycles like carbazole itself, leads to the formation of 2-amino-9-benzyl-9H-carbazole derivatives acs.org. This strategy is instrumental in synthesizing hole-transport materials and fluorescent organic semiconductors acs.orgnih.gov.

These multi-step pathways transform the relatively simple this compound into complex architectures with tailored electronic and photophysical properties suitable for advanced applications.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its complex derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Synthesis of this compound:

The N-benzylation of 2-bromo-9H-carbazole is a critical step. Optimization focuses on achieving high conversion and minimizing side reactions. Key variables include:

Base: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used to deprotonate the carbazole nitrogen. The choice of base can influence reaction rate and yield.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed to dissolve the reactants and facilitate the nucleophilic substitution.

Temperature: The reaction may be performed at room temperature or with gentle heating to drive it to completion.

Microwave Irradiation: For N-alkylation of similar brominated carbazoles, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve efficiency, aligning with the principles of green chemistry colab.ws.

Optimization of Cross-Coupling Reactions:

For subsequent transformations of this compound, the optimization of palladium-catalyzed coupling reactions is crucial for achieving high yields.

For Suzuki-Miyaura coupling , optimization involves screening different palladium sources and phosphine ligands. Catalyst systems like Pd(OAc)₂ with sterically hindered phosphine ligands (e.g., JohnPhos) have proven effective for coupling at benzylic positions under microwave conditions nih.gov. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, toluene/water mixtures) is also critical for efficient catalytic turnover nih.gov.

| Parameter | Condition A | Condition B | Condition C | Typical Yield Range |

|---|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | CataXCium A Pd G3 | Good to Excellent nih.gov |

| Ligand | - | JohnPhos | - | |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | |

| Solvent | Toluene/H₂O | DMF | Dioxane/H₂O |

For Buchwald-Hartwig amination , the catalyst system is paramount. It typically consists of a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, RuPhos). The selection of the base is also crucial, with alkali metal tert-butoxides (e.g., NaOt-Bu, LiOt-Bu) or carbonates (e.g., Cs₂CO₃) being the most common choices, depending on the amine substrate acs.org. Solvents like toluene or dioxane are frequently used. The optimization aims to find the best combination of these components to achieve high coupling efficiency with a broad range of amines acs.org.

| Parameter | Condition A | Condition B | Condition C | Typical Yield Range |

|---|---|---|---|---|

| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst | Moderate to High acs.org |

| Ligand | XPhos | RuPhos | - | |

| Base | NaOt-Bu | LiOt-Bu | Cs₂CO₃ | |

| Solvent | Toluene | Dioxane | Toluene |

By systematically optimizing these parameters for each synthetic step, high-yielding and efficient pathways to complex carbazole architectures starting from this compound can be developed.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Carbazole (B46965) Derivative Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons (¹H) and carbons (¹³C). In the study of carbazole derivatives, NMR is indispensable for confirming the successful synthesis and substitution patterns on the carbazole core.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other atoms. For a compound like 9-benzyl-2-bromo-9H-carbazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the carbazole skeleton, which are influenced by the positions of the benzyl (B1604629) and bromo substituents, as well as signals for the benzyl group's methylene and phenyl protons. While chemical suppliers confirm the structure of this compound via NMR, specific, publicly accessible ¹H NMR spectral data with detailed peak assignments and coupling constants is not available in the reviewed literature tcichemicals.com.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom in this compound would correspond to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment, allowing for the verification of the carbazole, benzyl, and bromo group placements. However, similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not detailed in the available scientific literature.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound, which in turn helps to confirm its elemental composition. For this compound, with the molecular formula C₁₉H₁₄BrN, the expected molecular weight is approximately 336.23 g/mol tcichemicals.comlabproinc.comlabproinc.com. High-resolution mass spectrometry would provide a highly accurate mass measurement, further validating the molecular formula. While this technique is standard for characterization, specific mass spectra for this compound are not available in the reviewed literature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a carbazole derivative would typically show characteristic absorption bands corresponding to aromatic C-H stretching, C=C ring stretching of the aromatic systems, and C-N stretching associated with the carbazole nitrogen. The presence of the benzyl group would also contribute specific signals. Although FT-IR is a fundamental characterization technique, a specific experimental spectrum for this compound has not been located in the searched scientific databases.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

A search of crystallographic databases and scientific literature did not yield a solved single-crystal X-ray structure for this compound. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this specific isomer are not available.

It is important to note that detailed crystal structure analysis has been published for the isomeric compound, 9-benzyl-3-bromo-9H-carbazole nih.govresearchgate.net. This related structure confirms an orthorhombic crystal system where the carbazole ring system is essentially planar and oriented at a significant dihedral angle to the phenyl ring of the benzyl group nih.govresearchgate.net. However, this information cannot be directly extrapolated to the 2-bromo isomer.

Dihedral Angle Analysis of Carbazole and Phenyl Moieties

The spatial orientation of the phenyl group relative to the carbazole ring system in N-benzyl carbazole derivatives is a critical factor influencing their molecular packing and, consequently, their material properties. This orientation is defined by the dihedral angle between the mean plane of the carbazole unit and the plane of the benzyl group's phenyl ring. X-ray crystallography studies on compounds structurally similar to this compound provide valuable insights into this conformational aspect.

In the case of the closely related isomer, 9-benzyl-3-bromo-9H-carbazole, the carbazole ring system is reported to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.013 Å. nih.govresearchgate.net The dihedral angle formed between this planar carbazole unit and the appended phenyl ring is approximately 87.1° to 92.9°. nih.govresearchgate.net This near-orthogonal arrangement indicates significant steric hindrance that prevents a more coplanar conformation.

Similarly, for the unsubstituted parent compound, 9-benzyl-9H-carbazole, two crystallographically independent molecules are present in the asymmetric unit. nih.gov In both molecules, the carbazole moieties are planar, and the dihedral angles with respect to the adjacent benzene rings are 85.29(8)° and 89.89(7)°. nih.gov Another related structure, 3-bromo-9-(4-chlorobenzyl)-9H-carbazole, also exhibits a nearly perpendicular arrangement, with a dihedral angle of 91.2(3)° between the planar carbazole ring system and the chlorobenzyl ring. nih.gov

This consistent observation of a dihedral angle approaching 90° across these related structures strongly suggests that the this compound would also adopt a similar conformation. The steric bulk of the benzyl group attached to the nitrogen atom of the carbazole forces the phenyl ring to orient itself almost perpendicularly to the plane of the carbazole moiety. This non-planar structure can have significant implications for the electronic properties and crystal packing of the molecule, effectively preventing extensive π-π stacking between the carbazole units of adjacent molecules. mdpi.com

The following table summarizes the dihedral angles observed in these structurally related N-benzyl carbazole derivatives.

| Compound | Dihedral Angle between Carbazole and Phenyl Moieties (°) |

| 9-Benzyl-3-bromo-9H-carbazole | 87.1(2) - 92.9(2) |

| 9-Benzyl-9H-carbazole (Molecule 1) | 85.29(8) |

| 9-Benzyl-9H-carbazole (Molecule 2) | 89.89(7) |

| 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole | 91.2(3) |

Applications in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

The unique molecular structure of 9-benzyl-2-bromo-9H-carbazole makes it an important precursor for various components within an OLED stack. The high triplet energy of the carbazole (B46965) core is particularly advantageous for developing materials for high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) devices. acs.org

While not typically an emitter itself, this compound is a valuable intermediate for synthesizing emitter materials, particularly for blue fluorescence. The carbazole moiety acts as a strong electron donor and provides a high singlet energy level, which is essential for achieving deep-blue emission. nih.gov Through reactions at the bromo-position, electron-accepting units can be attached to the carbazole donor, creating molecules with a donor-π-acceptor (D-π-A) architecture. This structure facilitates intramolecular charge transfer (ICT), a key mechanism for tuning emission color and enhancing quantum efficiency. nih.gov For instance, a non-doped OLED device using a carbazole-phenanthroimidazole derivative as the emitter has achieved a maximum external quantum efficiency (EQE) of 4.43% with deep-blue emission coordinates of (0.159, 0.080). nih.gov

The development of efficient host materials is critical for phosphorescent and TADF OLEDs to prevent quenching of triplet excitons. nih.gov Carbazole derivatives are excellent candidates for host materials due to their high triplet energies (ET). The this compound scaffold can be used to construct advanced bipolar host materials. By coupling an electron-accepting moiety (like pyridine, benzimidazole, or triazine) to the carbazole donor via the bromo-position, it is possible to create a molecule with balanced hole and electron transport capabilities. acs.orgosti.gov This bipolar nature ensures a balanced charge injection and transport within the emitting layer, leading to higher recombination efficiency and reduced efficiency roll-off at high brightness. osti.govresearchgate.net

For example, bipolar host materials incorporating carbazole and benzonitrile-substituted pyrimidine (B1678525) have been used in green TADF-OLEDs, achieving a maximum EQE of 31.5% and a maximum power efficiency of 116.5 lm/W. osti.gov These results highlight the effectiveness of combining electron-donating carbazole units with electron-accepting fragments to create high-performance host materials.

| Host Material Type | Emitter Type | Max. EQE (%) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |

|---|---|---|---|---|

| Pyridinyl-Carbazole Derivative (H2) | FIrpic (Blue PhOLED) | 10.3 | 24.9 | 2.6 - 3.3 |

| Pyridinyl-Carbazole Derivative (H2) | Ir(ppy)3 (Green PhOLED) | 9.4 | 34.1 | 2.6 - 3.3 |

| Carbazole-Pyrimidine (m-CzPym) | 4CzIPN (Green TADF) | 31.5 | 95.6 | - |

| Carbazole-Pyrimidine (p-CzPym) | 4CzIPN (Green TADF) | - | 116.5 | 2.5 |

The inherent electron-rich nature of the carbazole ring makes it an excellent core for Hole-Transporting Materials (HTMs). researchgate.net Derivatives of this compound can be designed to function as efficient HTMs by extending the π-conjugation through the 2-position. Coupling reactions at the bromo-site with other aromatic amines or carbazole units can create larger, more complex molecules with tailored Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode. acs.org

These structural modifications can also enhance the material's glass transition temperature (Tg) and morphological stability, which are crucial for device longevity. Research on carbazole-terminated twin molecules has shown that hole drift mobilities can reach the order of 10−5 cm²/Vs, which is comparable to the widely used HTM, spiro-OMeTAD. acs.org

Effective charge transport is fundamental to OLED operation. Carbazole-based materials are predominantly p-type (hole-transporting) due to the electron-donating nitrogen atom in the five-membered ring. researchgate.net In derivatives of this compound, holes can hop between adjacent carbazole moieties in the thin film. The efficiency of this process is influenced by the molecular packing and electronic coupling between molecules.

To achieve high device efficiency, balanced charge transport is necessary. This is often accomplished by designing bipolar molecules where the carbazole donor is linked to an electron-accepting unit. acs.orgosti.gov This design ensures that both electrons and holes are efficiently transported and recombine within the emissive layer, maximizing light generation. The twisted structure often found in carbazole derivatives, such as the angle between the carbazole and linked phenyl groups, can help prevent π-π stacking and aggregation, which preserves the high triplet energy and improves photoluminescence quantum yield. researchgate.net

The versatility of this compound as a building block allows for systematic optimization of OLED performance. By carefully selecting the chemical moieties to be attached at the bromo-position, researchers can fine-tune several key parameters:

Energy Level Alignment: Adjusting the HOMO and LUMO energy levels of the host and HTL materials to match the emitter and adjacent layers reduces the energy barrier for charge injection, leading to lower turn-on voltages. rsc.org

Triplet Energy: For phosphorescent and TADF hosts, ensuring the triplet energy is higher than that of the emitter is crucial to prevent reverse energy transfer and confine excitons on the guest molecules. rsc.org

Morphological Stability: Introducing bulky groups, like the benzyl (B1604629) group or others added via coupling reactions, can increase the glass transition temperature (Tg) and prevent crystallization of the thin film, thereby extending the operational lifetime of the device. researchgate.net

Charge Balance: Creating bipolar host materials improves the balance of electrons and holes in the emissive layer, which leads to higher quantum efficiencies and reduced efficiency roll-off. osti.gov

Through such molecular engineering, carbazole-based materials have enabled blue OLEDs with power efficiencies of 21.7 lm W−1 and green PhOLEDs with EQEs exceeding 23%. researchgate.netrsc.org

Organic Photovoltaic (OPV) Devices and Solar Cells

In the realm of solar energy, this compound serves as a valuable precursor for synthesizing donor materials for organic photovoltaics. researchgate.netresearchgate.net The carbazole unit functions as an effective electron donor (p-type material) in the bulk heterojunction (BHJ) active layer of an OPV device, which typically also includes an electron acceptor material. researchgate.netossila.com

The 2-bromo position on the carbazole ring is an ideal anchor point for extending the π-conjugation of the molecule. This is a key strategy for designing donor polymers and small molecules that can absorb a broader range of the solar spectrum, thereby increasing the short-circuit current (Jsc) of the solar cell. researchgate.net By reacting this compound with various electron-deficient units, chemists can create D-A or D-π-A type molecules with tailored optical and electronic properties. researchgate.net

Electron Donor/Acceptor Properties in Photovoltaic Systems

In the context of photovoltaic systems, carbazole derivatives are predominantly utilized as electron donor materials. The nitrogen atom in the carbazole ring imparts an electron-rich nature to the molecule, facilitating the donation of electrons upon photoexcitation. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that determine the suitability of a material as a donor in a photovoltaic device.

| Property | Expected Range for Carbazole Derivatives | Significance in Photovoltaic Systems |

| HOMO Energy Level | -5.4 to -5.8 eV | Influences the open-circuit voltage (Voc) |

| LUMO Energy Level | -2.0 to -2.4 eV | Determines the electron affinity |

| Band Gap | 3.0 to 3.4 eV | Affects the light absorption spectrum |

Note: The data presented in this table are representative values for carbazole derivatives and are intended to provide a general understanding. The actual values for this compound may vary.

Charge Separation and Transport in Carbazole-Based Solar Cells

The efficiency of a carbazole-based solar cell is intrinsically linked to the processes of charge separation at the donor-acceptor interface and subsequent charge transport to the respective electrodes. Upon absorption of light, an exciton (B1674681) (a bound electron-hole pair) is generated in the donor material. For efficient power conversion, this exciton must diffuse to the donor-acceptor interface and dissociate into a free electron and a free hole.

The electron is then transferred to the acceptor material and transported to the cathode, while the hole is transported through the donor material to the anode. The hole-transporting capability of carbazole derivatives is a key attribute that contributes to their successful application in organic solar cells. The planar structure and aromatic nature of the carbazole core facilitate π-π stacking, which can promote efficient intermolecular charge hopping.

The benzyl and bromo substituents on the this compound molecule can influence these processes. The benzyl group may affect the morphology of the thin film, which in turn impacts charge transport pathways. The bromo group, being an electron-withdrawing substituent, can modulate the electronic properties and potentially influence the charge transfer characteristics at the interface.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic integrated circuits, and the performance of these devices is largely dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Carbazole derivatives have been investigated as p-type semiconductors in OFETs, where they facilitate the transport of holes.

The field-effect mobility (µ) is a key performance metric for an OFET, representing the average drift velocity of charge carriers in a unit electric field. High mobility is desirable for applications requiring fast switching speeds. The on/off ratio, which is the ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state, is another crucial parameter that determines the switching efficiency of the device.

While specific OFET performance data for this compound is not available, the table below provides typical performance parameters for OFETs based on carbazole derivatives.

| Parameter | Typical Values for Carbazole-Based OFETs |

| Hole Mobility (µh) | 10⁻⁴ to 10⁻² cm²/Vs |

| On/Off Ratio | 10⁴ to 10⁶ |

| Threshold Voltage (Vth) | -10 to -30 V |

Note: The data in this table are illustrative and represent a range of values reported for various carbazole-based OFETs. The performance of a device with this compound would be dependent on factors such as film deposition conditions and device architecture.

Electroluminescent Devices

In the realm of electroluminescent devices, particularly OLEDs, carbazole derivatives have found extensive use as host materials for phosphorescent emitters, as hole-transporting materials, and as emissive materials themselves. Their high triplet energy makes them suitable hosts for phosphorescent guest molecules, preventing the back-transfer of energy from the guest to the host and thus enabling efficient emission from the guest.

The good hole-transporting properties of carbazoles also make them effective components of the hole-transport layer (HTL) in OLEDs, facilitating the injection and transport of holes from the anode to the emissive layer. Furthermore, by appropriate chemical modification, the emission color of carbazole derivatives can be tuned across the visible spectrum, allowing for their use as blue, green, or even red emitters.

The electroluminescent properties of a device are characterized by parameters such as its external quantum efficiency (EQE), luminance, and color coordinates (CIE). While no specific electroluminescence data has been reported for this compound, the following table summarizes the typical performance of OLEDs incorporating carbazole-based materials.

| Parameter | Typical Performance of Carbazole-Based OLEDs |

| External Quantum Efficiency (EQE) | 5% to 20% |

| Maximum Luminance | > 10,000 cd/m² |

| Emission Color | Blue, Green, Red (depending on derivatization) |

Note: These values are representative of the performance of OLEDs that utilize various carbazole derivatives in different roles (host, HTL, or emitter) and can vary significantly based on the specific device structure and materials used.

Catalysis and Photocatalysis Research

Carbazole-Based Photocatalysts for Organic Reactions

Carbazole (B46965) derivatives have emerged as versatile photocatalysts for a variety of organic transformations, owing to their strong electron-donating capabilities in the excited state. nsf.gov The modular nature of the carbazole structure allows for fine-tuning of its photophysical and electrochemical properties, making it an attractive scaffold for the development of highly efficient metal-free photocatalysts. nsf.gov

Visible Light-Mediated Photocatalysis

The strong reducing capabilities of carbazole derivatives upon photoexcitation have been harnessed in various visible light-mediated organic reactions. nsf.gov Simple carbazoles can act as potent single-electron reductants, with excited state reduction potentials capable of reducing substrates like aryl chlorides. nsf.gov For instance, certain carbazole derivatives have been successfully employed as photocatalysts in the arylation of N-methylpyrrole without the need for additional additives, showcasing their favorable oxidation potentials and electrochemical reversibility. nsf.gov The design of these molecules often focuses on substitutions at the 3, 6, and 9 positions to enhance their photocatalytic performance and prevent undesirable side reactions such as dimerization. nsf.gov While specific studies on 9-benzyl-2-bromo-9H-carbazole are limited, its structural similarity to other photoactive carbazoles suggests its potential as a photoreductant.

Photocatalytic CO2 Reduction and Conversion

Carbazole-based materials have shown promise in the photocatalytic conversion of carbon dioxide (CO2) into valuable chemical fuels. Porous polycarbazoles, for example, have been utilized to effectively convert CO2 into carbon monoxide (CO) with high selectivity under visible light irradiation. researchgate.net Furthermore, carbazole-derived porous organic polymers (POPs) have been developed as composite catalysts for the formation of C2 products from CO2. researchgate.net In another approach, carbazolic conjugated organic polymers (CB-COPs) with donor-acceptor structures have demonstrated high efficiency for the visible-light-driven photocatalytic reduction of CO2 with water to produce CO. nih.gov One such polymer, derived from 3,5-di(9H-carbazol-9-yl)pyridine, exhibited a high CO evolution rate of 191.46 μmol g⁻¹ h⁻¹ with 100% selectivity. nih.gov Mechanistic studies indicate that the carbazolyl group is an effective electron donor in these systems, enhancing catalytic efficiency. nih.gov

Heterogeneous Photocatalysis with Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) incorporating carbazole units are a significant class of materials for heterogeneous photocatalysis. These crystalline porous polymers offer a high surface area and tunable electronic properties, making them effective and reusable photocatalysts. Donor-acceptor COFs, featuring carbazole as the electron donor, have been developed for various organic transformations. For example, an imine-linked COF with a carbazole donor and a triazine acceptor has been shown to be an excellent photocatalyst for the C-3 thiocyanation of imidazo[1,2-a]pyridine and indole under visible light. nih.govsemanticscholar.org

In another study, two-dimensional COFs with electron-rich carbazole-based architectures were synthesized and evaluated for photocatalytic organic reactions. A pyrene-functionalized COF demonstrated excellent performance in amino oxidation coupling, with conversions and selectivity exceeding 99% for substrates with electron-withdrawing groups. mdpi.comfao.org The high photocatalytic activity of these carbazole-based COFs is attributed to their efficient charge separation and visible light harvesting capabilities. researchgate.net

Electrocatalytic Processes

Beyond photocatalysis, carbazole-based materials have also been investigated for their utility in electrocatalytic applications, particularly for the oxygen reduction reaction.

Oxygen Reduction Reactions (ORR)

Carbazole-based COFs have been explored as metal-free electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. mdpi.comfao.org The performance of these materials is highly dependent on their structure. For instance, a pyrene-functionalized carbazole COF was found to favor a four-electron transfer pathway during the ORR, which is the desired pathway for efficient energy conversion in fuel cells. mdpi.comfao.org In contrast, a benzothiadiazole-based carbazole COF favored a two-electron transfer pathway, leading to the generation of hydrogen peroxide. mdpi.comfao.org These findings highlight the potential to tune the electrocatalytic properties of carbazole-based COFs through strategic molecular design. mdpi.comfao.org

Below is a table summarizing the performance of different carbazole-based COFs in the oxygen reduction reaction.

| Catalyst | Predominant Electron Transfer Pathway | Key Performance Metrics |

| Pyrene-functionalized Carbazole COF (FCTD-TAPy) | 4-electron | Tafel slope: 51.07 mV/dec; Turnover frequency: 0.011 s⁻¹ |

| Benzothiadiazole-based Carbazole COF (FCTD-TABT) | 2-electron | Tafel slope: 53.01 mV/dec; H₂O₂ generation rate: 70.3 mmol g⁻¹ h⁻¹ |

Sensor Technologies and Molecular Recognition

Fluorescent Sensors Based on Carbazole (B46965) Derivatives

Fluorescent sensors are powerful analytical tools that offer high sensitivity and selectivity. The inherent fluorescence of the carbazole moiety makes it an excellent building block for such sensors. nih.gov The modification of the carbazole structure allows for the fine-tuning of its photophysical properties, leading to sensors that can detect specific ions and molecules through changes in their fluorescence emission.

The design of effective anion and cation sensors based on carbazole derivatives hinges on several key principles. A crucial feature is the incorporation of a recognition site that can selectively bind to the target analyte. This is often achieved by attaching specific functional groups to the carbazole core that can interact with the analyte through mechanisms like hydrogen bonding, electrostatic interactions, or coordination. nih.govmdpi.comchemrxiv.org

For anion sensors, the design often involves integrating hydrogen-bond donor groups, such as amides or ureas, onto the carbazole framework. beilstein-journals.orgbeilstein-journals.org The rigid and planar structure of the carbazole unit helps in the preorganization of these binding sites, enhancing the selectivity and affinity for the target anion. nih.gov The electron-donating nature of the carbazole can be modulated by introducing electron-withdrawing or electron-donating substituents, which in turn influences the sensitivity of the sensor. mdpi.comnih.govresearchgate.netchemrxiv.org

In the case of cation sensors, the design strategy typically involves the incorporation of chelating moieties that can coordinate with metal ions. The choice of the chelating group determines the selectivity of the sensor for a particular cation. Common chelating groups include pyridyl, amino, and hydroxyl functionalities. figshare.comhkbu.edu.hksemanticscholar.org

Carbazole-based fluorescent sensors have demonstrated significant utility in the detection of various metal ions. Copper (Cu²⁺) is an essential trace element in biological systems, but its excess can be toxic. Therefore, the development of sensitive and selective sensors for Cu²⁺ is of great importance. clockss.org

Researchers have designed carbazole derivatives that exhibit a "turn-off" or "turn-on" fluorescent response upon binding with Cu²⁺ ions. clockss.orgresearchgate.net For instance, a sensor can be designed where the fluorescence of the carbazole fluorophore is quenched upon coordination with Cu²⁺. This quenching can occur through mechanisms such as photoinduced electron transfer (PET) or energy transfer. clockss.org Conversely, some sensors are designed to show an enhanced fluorescence signal in the presence of Cu²⁺, a phenomenon often attributed to chelation-enhanced fluorescence (CHEF). researcher.life

A study on a carbazole-based "turn-on" two-photon fluorescent probe demonstrated a low detection limit of 32.8 nM for Cu²⁺. The fluorescence enhancement was attributed to Cu²⁺-promoted hydrolysis of a C=N bond. researchgate.net

| Sensor Moiety | Target Ion | Detection Mechanism | Reference |

| Carbazole-picolinohydrazide | Cu²⁺ | Turn-on fluorescence | researchgate.net |

| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | Fluorescence quenching | clockss.org |

| 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | Ce³⁺ | Fluorescence enhancement | clockss.orgsemanticscholar.org |

In addition to fluorescent sensing, carbazole derivatives have been employed in the development of colorimetric sensors for anions. These sensors provide a visual detection method, which is advantageous for on-site and real-time analysis. The principle behind colorimetric sensing is a change in the absorption spectrum of the sensor molecule upon interaction with an anion, resulting in a noticeable color change. mdpi.comnih.govresearchgate.netchemrxiv.org

The design of carbazole-based colorimetric anion sensors often involves the introduction of strongly electron-withdrawing groups to the carbazole ring. mdpi.comnih.govresearchgate.netchemrxiv.org These substituents can shift the absorption spectrum of the carbazole derivative into the visible region. Upon binding with a basic anion, deprotonation of the sensor can occur, leading to a distinct color change. However, a challenge in the design of these sensors is achieving high selectivity, as the deprotonation process can be triggered by various basic anions, leading to a lack of specificity. nih.govmdpi.comchemrxiv.orgchemrxiv.org

While the application of carbazole derivatives in ion sensing is well-documented, their use in the detection of pesticides is an emerging area of research. The development of fluorescent chemosensors for pesticide detection is crucial for environmental monitoring and food safety. The design of such sensors would involve creating a specific recognition site for the target pesticide molecule on the carbazole platform. The interaction between the sensor and the pesticide would then induce a change in the fluorescence properties of the carbazole moiety, allowing for quantitative detection. Further research is needed to explore the full potential of 9-benzyl-2-bromo-9H-carbazole and other carbazole derivatives in this important application.

Chelation Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET) Mechanisms

The changes in fluorescence intensity observed in carbazole-based sensors upon analyte binding are often governed by two primary photophysical mechanisms: Chelation Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Chelation Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence of a sensor molecule is significantly increased upon binding with a metal ion. researcher.life In a typical CHEF-based sensor, the fluorophore is linked to a chelating group. In the unbound state, the fluorescence of the fluorophore is often quenched due to processes like internal rotation or photoinduced electron transfer from the chelating group to the fluorophore. Upon chelation with a metal ion, the rigidity of the molecule is increased, which restricts these non-radiative decay pathways and leads to a dramatic enhancement of the fluorescence intensity. researcher.life

Photoinduced Electron Transfer (PET) is another key mechanism that modulates the fluorescence of sensors. rsc.org In a PET sensor, the fluorophore is covalently linked to a receptor unit that can act as an electron donor or acceptor. In the "off" state, the fluorescence of the fluorophore is quenched because, upon excitation, an electron is transferred from the donor to the acceptor (or vice versa), preventing the fluorophore from emitting a photon. nih.govacs.org When the sensor binds to the target analyte, the redox potential of the receptor unit is altered, which inhibits the PET process. This "turns on" the fluorescence of the sensor. rsc.orgnih.gov The efficiency of the PET process is influenced by the orientation of the electron donor and acceptor moieties. nih.gov

These mechanisms are fundamental to the design of highly sensitive and selective fluorescent sensors based on carbazole derivatives for a wide range of applications in environmental and biological analysis.

Polymerization and Advanced Materials Development

Synthesis of Functionalized Polycarbazoles

Functionalized polycarbazoles are a significant class of conjugated polymers known for their excellent thermal stability and intriguing optical and electrical properties. The synthesis of these polymers often utilizes monomers like 9-benzyl-2-bromo-9H-carbazole, where the bromine atom provides a reactive site for various polymerization reactions, including Suzuki, Yamamoto, and Stille coupling. The N-benzyl group improves the solubility of both the monomer and the resulting polymer in common organic solvents, which is crucial for their processing and characterization.

Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto conductive surfaces. rsc.org This method involves the anodic oxidation of a monomer, leading to the formation of radical cations that couple to form polymer chains. Carbazole (B46965) and its derivatives are well-suited for this process. rsc.orgresearchgate.net

For N-benzylcarbazole derivatives, electropolymerization typically occurs through coupling at the 3,6-positions of the carbazole ring. The process can be monitored using cyclic voltammetry, where an increase in the redox peak currents with successive cycles indicates the deposition and growth of a conductive polymer film on the electrode surface.

Research on derivatives such as 9-(4-vinylbenzyl)-9H-carbazole has demonstrated that thin polymer films can be electrodeposited from a solution containing the monomer and a supporting electrolyte like lithium perchlorate in acetonitrile (B52724). The resulting poly(9-(4-vinylbenzyl)-9H-carbazole) films can be characterized by techniques like scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR) to confirm their morphology and chemical structure. The electrochemical properties of these films, such as their capacitance, are influenced by the initial monomer concentration and the total charge passed during deposition.

Table 1: Electropolymerization Parameters for a N-Benzylcarbazole Derivative

| Parameter | Value |

| Monomer | 9-(4-vinylbenzyl)-9H-carbazole |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Lithium Perchlorate |

| Monomer Concentration | 1, 3, 5, and 10 mM |

| Deposition Method | Cyclic Voltammetry |

Data compiled from studies on N-benzylcarbazole derivatives.

The enhanced solubility imparted by the N-benzyl group makes polymers derived from this compound excellent candidates for solution-based processing techniques like spin-coating, inkjet printing, and doctor-blading. These methods are highly desirable for the fabrication of large-area and low-cost organic electronic devices.

Polymers based on the carbazole framework are widely used in optoelectronics due to their hole-transporting properties and high photoluminescence quantum yields. researchgate.net The 2-bromo-substituted carbazole unit, in particular, has been utilized in the synthesis of semiconducting polymers for applications in:

Organic Light-Emitting Diodes (OLEDs): Where they can function as the emissive layer or the hole-transport layer. A deep blue fluorescent material, PyEtCz, derived from 2-bromo-9H-carbazole, has shown strong deep-blue emission with a high fluorescent quantum yield of 75%. ossila.com Devices fabricated with this material achieved a maximum luminance of 6573 cd/m² and a maximum luminance efficiency of 3.24 cd/A. ossila.com

Organic Photovoltaics (OPVs): Including polymer and perovskite solar cells, where carbazole-based polymers act as the electron donor material in the active layer. ossila.com

The bromine atom on the this compound monomer allows for its incorporation into various polymer backbones through cross-coupling reactions, enabling the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The integration of carbazole units into COF backbones is of great interest due to the potential for creating materials with novel electronic and photophysical properties.

While direct synthesis using this compound is an area of ongoing research, the principle has been demonstrated with other carbazole derivatives. For instance, chemically stable, two-dimensional imine-linked COFs have been synthesized from a tetraaldehyde-functionalized carbazole precursor. These COFs exhibit permanent porosity and can undergo reversible pH-dependent protonation, leading to a shift in their UV-vis absorption spectra.

The this compound monomer is a promising candidate for COF synthesis. The bromo-substituent can be converted to other functional groups, such as boronic acids or amines, which are commonly used linkers in COF synthesis. This would allow for the creation of COFs where the electro-active carbazole moiety is an integral part of the porous framework, potentially leading to applications in catalysis, sensing, and gas storage.

Table 2: Properties of Carbazole-Based Covalent Organic Frameworks

| Property | DUT-175 | DUT-176 |

| Precursors | 4,4'-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde, phenyldiamine | 4,4'-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde, benzidine |

| Pore Structure | Distorted hexagonal channels | Distorted hexagonal channels |

| BET Surface Area (SBET) | 1071 m²/g | 1062 m²/g |

| Key Feature | Reversible pH-dependent protonation and acidochromic response | Reversible pH-dependent protonation and acidochromic response |

Data from studies on carbazole-embedded COFs.

Polymer Nanocomposites and Hybrid Materials

The incorporation of nanomaterials into a polycarbazole matrix can lead to nanocomposites and hybrid materials with synergistic properties, combining the processability and film-forming ability of the polymer with the unique functionalities of the nanofiller.

Carbon Nanotube (CNT) Composites: Polycarbazoles have been shown to effectively disperse single-walled carbon nanotubes (SWCNTs) in organic solvents. acs.org The polymer wraps around the nanotubes, overcoming the strong van der Waals forces that cause them to bundle. rsc.orgacs.org This interaction leads to stable dispersions and the formation of composite films where the CNTs are well-distributed, enhancing the material's electrical conductivity and mechanical properties. acs.orgmdpi.com

Graphene Oxide (GO) Hybrids: Carbazole units can be covalently attached to graphene oxide sheets. acs.orgelsevierpure.com The resulting GO-carbazole hybrid material can then be electrodeposited onto a conductive substrate. acs.orgelsevierpure.com This process, driven by the electropolymerization of the carbazole groups, creates a uniform composite film. acs.orgelsevierpure.com Such materials have shown promise in applications like anti-corrosion coatings. acs.orgelsevierpure.com

Quantum Dot (QD) Nanocomposites: Hybrid materials composed of polycarbazoles and semiconductor quantum dots (like CdS or CdSe/CdS) are being explored for light-harvesting applications. researchgate.netresearchgate.net The carbazole units can be covalently grafted onto the surface of the QDs. researchgate.net In these systems, efficient Förster resonance energy transfer (FRET) can occur from the organic polymer (donor) to the inorganic QD (acceptor), which is a crucial mechanism for enhancing the light-capturing ability of photovoltaic and photocatalytic systems. researchgate.net

The use of polymers derived from this compound in these composites would offer the advantage of high solubility, facilitating the intimate mixing of the polymer and nanofiller to create high-quality hybrid materials.

Structure-Property Relationships in Carbazole-Based Polymers

The final properties of polymers derived from this compound are intrinsically linked to their molecular structure. Understanding these relationships is key to designing materials for specific applications.

N-Substituent: The benzyl (B1604629) group at the nitrogen atom is a critical feature. Unlike polymers with a free N-H group, N-substituted polycarbazoles exhibit significantly improved solubility in organic solvents. This not only allows for solution-based processing but also enables more accurate characterization of their molecular weight and properties in solution. The bulky nature of the benzyl group can also influence the polymer's morphology in the solid state by affecting how the polymer chains pack.

Backbone Linkage: The position of the bromine atom at the 2-position directs the polymerization to form poly(2,7-carbazole)s when a co-monomer functionalized at the 7-position is used. This linkage pattern creates a highly conjugated polymer backbone, which is essential for efficient charge transport. The optical and electrical properties, such as the band gap and charge carrier mobility, are directly influenced by the degree of conjugation and the planarity of the polymer chain.

Side Chains and Functional Groups: The bromo-substituent itself lowers the HOMO energy level of the monomer, which can be beneficial for stability in electronic devices. Furthermore, it serves as a handle for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the polymer's properties. For example, attaching electron-withdrawing or electron-donating groups can modulate the polymer's emission color in OLEDs or its absorption spectrum in solar cells.

By strategically modifying the structure of the carbazole monomer and the resulting polymer, researchers can control key characteristics like solubility, thermal stability, energy levels, and charge transport capabilities, thereby optimizing the performance of the final material in advanced electronic and optical applications.

Biological and Medicinal Chemistry Research

Pharmaceutical Development and Therapeutic Agents

The development of new therapeutic agents often relies on established pharmacophores like the carbazole (B46965) moiety. echemcom.com Research into carbazole derivatives has demonstrated their potential as anticancer, antimicrobial, and antiviral agents. The strategic placement of substituents, such as the N-benzyl group for increased lipophilicity and the bromo-group for modulating electronic properties, is a key area of investigation in the synthesis of new, potent drug candidates. nih.govnih.gov

Anti-cancer Properties of Carbazole Derivatives

The carbazole framework is a constituent of numerous natural and synthetic compounds with significant antitumor activity. nih.govnih.gov While direct studies on 9-benzyl-2-bromo-9H-carbazole are not extensively documented, research on structurally related derivatives provides strong evidence for the anti-cancer potential of this class of compounds. For instance, a series of N-substituted carbazole imidazolium (B1220033) salts has been evaluated for cytotoxicity against various human tumor cell lines. nih.gov One derivative, bearing a 2-bromobenzyl substituent, demonstrated potent inhibitory activity against HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast cancer), and SW480 (colon adenocarcinoma) cell lines, with IC₅₀ values ranging from 0.51 to 2.48 µM. nih.gov This highlights the importance of the bromo-benzyl moiety for cytotoxic effects.

Further studies on other carbazole derivatives have shown broad antiproliferative efficacy. nih.govnih.gov Symmetrically substituted carbazoles have been tested against a panel of cancer cell lines including A549 (lung), HCT-116 (colon), MCF-7 (breast), and U-87 MG (brain), with some compounds exhibiting IC₅₀ values below 1 µM. nih.gov Another study reported that novel carbazole derivatives showed strong antiproliferative effects against HepG2 (liver), HeLa (cervical), and MCF7 cancer cell lines, with IC₅₀ values as low as 6.44 µM. nih.gov These findings collectively suggest that the carbazole scaffold is a promising template for the development of new anticancer agents. nih.govnih.gov

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-substituted carbazole imidazolium salt (with 2-bromobenzyl) | HL-60 (Leukemia) | 0.51 µM | nih.gov |

| N-substituted carbazole imidazolium salt (with 2-bromobenzyl) | SMMC-7721 (Liver Cancer) | ~1.5 µM (estimated from graph) | nih.gov |

| N-substituted carbazole imidazolium salt (with 2-bromobenzyl) | MCF-7 (Breast Cancer) | 2.48 µM | nih.gov |

| N-substituted carbazole imidazolium salt (with 2-bromobenzyl) | SW480 (Colon Cancer) | ~1.8 µM (estimated from graph) | nih.gov |

| Symmetrically substituted carbazole (Compound 36a) | HCT-116 (Colon Cancer) | 0.48 µM | nih.gov |

| Novel carbazole derivative (Compound 10) | MCF7 (Breast Cancer) | 6.44 µM | nih.gov |

| Novel carbazole derivative (Compound 10) | HepG2 (Liver Cancer) | 7.68 µM | nih.gov |

Antimicrobial Activities of Carbazole Derivatives

Carbazole derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial activities. nih.govbenthamdirect.com The core structure is amenable to substitutions that can enhance potency against various bacterial and fungal strains, including drug-resistant ones. benthamdirect.comtandfonline.com Studies on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, which share the N-benzyl feature, showed effective inhibition of Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.com

The introduction of halogen atoms, such as bromine, onto the carbazole ring has been shown to be a viable strategy for enhancing antimicrobial effects. mdpi.com For example, a 3,6-dibromocarbazole (B31536) derivative was found to be highly effective against staphylococci. mdpi.com Various studies have quantified the antimicrobial potential of carbazole derivatives through Minimum Inhibitory Concentration (MIC) values. nih.govtandfonline.com For example, certain novel carbazole derivatives exhibited potent activity against bacterial and fungal strains with MICs as low as 0.5 to 2 µg/ml. tandfonline.com Another study found that some derivatives showed good activity against P. aeruginosa with a MIC value of 9.37 μg/mL, which was superior to penicillin. nih.gov

| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Carbazole derivative 8f | S. aureus (ATCC 29213) | 1 µg/ml | tandfonline.com |

| Carbazole derivative 9d | S. aureus (ATCC 29213) | 1 µg/ml | tandfonline.com |

| Carbazole derivative 8f | E. coli (ATCC 25922) | 2 µg/ml | tandfonline.com |

| Carbazole derivative 9d | C. albicans (ATCC 10231) | 0.5 µg/ml | tandfonline.com |

| Carbazole derivative 32b | P. aeruginosa | 9.37 µg/mL | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 8 | S. aureus (ATCC 25923) | 32 µg/mL | mdpi.com |

Antiviral Agents (e.g., Anti-SARS-CoV-2)

The carbazole scaffold is recognized for its antiviral properties, with derivatives showing activity against a range of viruses, including HIV and Hepatitis C Virus (HCV). nih.govmdpi.com The substitution of a benzyl (B1604629) or phenylethyl group on the carbazole ring has been shown to result in potent activity against HCV. nih.gov More recently, in response to the COVID-19 pandemic, the potential of carbazole derivatives as anti-SARS-CoV-2 agents has been explored. mdpi.comnih.gov

While research on this compound is still emerging, related structures have been investigated as inhibitors of key viral proteins. nih.gov A study on benzocarbazoledinones identified compounds with anti-SARS-CoV-2 activity, exhibiting EC₅₀ values below 4 µM in cell-based assays. nih.gov Mechanistic studies revealed that these compounds could inhibit the SARS-CoV-2 main protease (Mpro), with IC₅₀ values as low as 0.11 µM. nih.gov The structural features of this compound make it a candidate for similar antiviral activity, as the carbazole core provides a foundation for interaction with viral targets. mdpi.com

| Compound Class | Target/Assay | Activity | Reference |

|---|---|---|---|

| Benzocarbazoledinone (Compound 4a) | Anti-SARS-CoV-2 (Calu-3 cells) | EC₅₀ < 4 µM | nih.gov |

| Benzocarbazoledinone (Compound 4b) | Anti-SARS-CoV-2 (Calu-3 cells) | EC₅₀ < 4 µM | nih.gov |

| Benzocarbazoledinone (Compound 4a) | SARS-CoV-2 Mpro Inhibition | IC₅₀ = 0.11 µM | nih.gov |

| Benzocarbazoledinone (Compound 4b) | SARS-CoV-2 Mpro Inhibition | IC₅₀ = 0.37 µM | nih.gov |

| Arylthiourea-carbazole derivative (Compound 24) | Anti-HCV (Genotype 1b) | EC₅₀ = 0.031 µM | nih.gov |

Molecular Docking Studies in Drug Discovery

Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. pharmainfo.innih.gov In the context of carbazole derivatives, docking studies have been instrumental in elucidating potential mechanisms of action and guiding the design of more potent compounds. tandfonline.comresearchgate.net For instance, in silico studies of carbazole derivatives as topoisomerase II inhibitors identified ligands with strong binding energies of -9.21 and -9.50 Kcal/mol, indicating a high affinity for the enzyme's active site. researchgate.net

In antimicrobial research, docking studies suggested that certain carbazole derivatives bind to dihydrofolate reductase, which could account for their antimicrobial effect. tandfonline.com Similarly, for anti-SARS-CoV-2 applications, molecular modeling of benzocarbazoledinones was conducted to validate their mechanism of Mpro inhibition. nih.gov A combined experimental and theoretical study has been performed on 9-benzyl-3,6-diiodo-9H-carbazole, a compound structurally related to this compound, using Density Functional Theory (DFT) to understand its molecular structure and properties, which is foundational for predictive docking simulations. ku.dk These computational approaches are vital for rational drug design, allowing for the screening of virtual libraries and the optimization of lead compounds before synthesis. pharmainfo.innih.gov

| Compound Class | Protein Target | Binding Energy / Score | Software/Method | Reference |

|---|---|---|---|---|

| Designed Carbazole Derivative (Ligand 10) | Topoisomerase II | -9.21 Kcal/mol | In silico docking | researchgate.net |

| Designed Carbazole Derivative (Ligand 25) | Topoisomerase II | -9.50 Kcal/mol | In silico docking | researchgate.net |

| Carbazole derivative 8f | Dihydrofolate Reductase | Not specified | Docking study | tandfonline.com |

| Benzocarbazoledinones | SARS-CoV-2 Mpro | Not specified | Molecular docking | nih.gov |

| N-(hydrazinoacetyl)–carbazole derivatives | Not specified | Not specified | Autodock Vina | pharmainfo.in |

Neurological Disorder Targeting

The carbazole scaffold is considered a privileged structure in the development of therapies for neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and traumatic brain injury (TBI). nih.govencyclopedia.pubnih.gov Carbazole derivatives have demonstrated significant neuroprotective effects through various mechanisms such as reducing oxidative stress, inhibiting apoptosis, and modulating key enzymes involved in neurodegeneration. nih.govnih.gov

Compounds containing the carbazole backbone linked to a benzyl piperazine (B1678402) moiety have been synthesized and evaluated as cholinesterase inhibitors, a key strategy in AD treatment. researchgate.netsciexplore.ir These hybrids have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar and even nanomolar range. researchgate.net For example, compound 3s, a carbazole-benzylpiperazine hybrid, was identified as a potent dual inhibitor of AChE and BuChE and also showed an ability to inhibit amyloid-β (Aβ) aggregation. researchgate.net Furthermore, N-substituted carbazoles have been observed to possess good neuroprotective effects against glutamate-induced cell injury and have shown antioxidant activity, which is beneficial for treating CNS diseases. nih.gov The structural elements of this compound align with those found in active neuroprotective agents, suggesting its potential as a lead structure for further investigation in this therapeutic area. nih.govnih.gov

| Compound Class/Derivative | Target/Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Carbazole-benzylpiperazine hybrid (3s) | Acetylcholinesterase (AChE) | 0.11 µM | researchgate.net |

| Carbazole-benzylpiperazine hybrid (3s) | Butyrylcholinesterase (BuChE) | 0.02 µM | researchgate.net |

| 2-methylbenzyl derivative (6c) | Acetylcholinesterase (AChE) | 1.9 µM | nih.gov |

| Carbazole-based semicarbazone (62) | Human Acetylcholinesterase (hAChE) | 1.37 µM | tandfonline.com |

| Carbazole-based semicarbazone (63) | Human Acetylcholinesterase (hAChE) | 1.18 µM | tandfonline.com |

| Geranylated phyto-carbazole alkaloid | Neuroprotection against 6-OHDA | EC₅₀ = 0.48 to 12.36 μM | encyclopedia.pub |

Future Research Directions and Emerging Applications

Advanced Material Design for Enhanced Performance

Future research is anticipated to leverage 9-benzyl-2-bromo-9H-carbazole as a foundational scaffold for designing advanced organic electronic materials. The carbazole (B46965) moiety is a well-established component in organic electronics due to its thermal stability and hole-transporting capabilities. mdpi.comnbinno.com The strategic placement of the bromine atom at the 2-position offers a chemically active site for further functionalization through common cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the precise introduction of various electron-donating or electron-accepting groups, enabling the fine-tuning of the material's electronic structure, including its HOMO/LUMO energy levels and bandgap. mdpi.com

The N-9-benzyl group serves to improve the solubility of the molecule in common organic solvents, which is a crucial factor for solution-based processing of large-area electronic devices. researchgate.net Furthermore, the bulky nature of the benzyl (B1604629) group can influence the solid-state packing of the molecules, potentially leading to the formation of amorphous thin films with high morphological stability, a desirable trait for long-lasting Organic Light-Emitting Diodes (OLEDs). nih.gov By systematically modifying the structure, derivatives of this compound could be engineered to serve as high-performance host materials for phosphorescent OLEDs (PhOLEDs) or as emitters exhibiting thermally activated delayed fluorescence (TADF). mdpi.comacs.org

Table 1: Potential Modifications and Performance Enhancements

| Modification Site | Appended Functional Group | Target Application | Expected Performance Enhancement |

|---|---|---|---|

| C-2 (via Bromine) | Electron-accepting moieties (e.g., benzonitrile, triazine) | TADF Emitters | Small singlet-triplet energy splitting (ΔEST), enhanced reverse intersystem crossing (RISC) |

| C-2 (via Bromine) | Electron-donating moieties (e.g., triphenylamine) | Hole-Transport Materials (HTMs) | Improved hole mobility, better energy level alignment with perovskite in solar cells |

| Benzyl Group | Sterically hindered substituents | Amorphous Film Stabilizers | Increased glass transition temperature (Tg), enhanced morphological stability and device lifetime |

Integration into Multifunctional Devices

The versatility of the this compound structure opens avenues for its integration into multifunctional devices that perform several operations simultaneously. For instance, by attaching specific recognition units (e.g., ligands for metal ions or biomolecules) to the carbazole core at the bromo-position, it is possible to design materials that function as both a light-emitting layer in an OLED and a fluorescent sensor. semanticscholar.org

Research into 9-benzyl-9H-carbazole derivatives has already demonstrated their potential in the selective detection of rare earth metal cations through significant changes in fluorescence intensity. semanticscholar.org Future work could expand on this by designing sensors that can be integrated into wearable electronics for real-time environmental or health monitoring. Moreover, the inherent charge-transporting properties of the carbazole unit make it a candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. nbinno.comnbinno.com By creating copolymers or dendrimers based on the this compound monomer, materials could be developed for single-layer multifunctional devices, simplifying device architecture and reducing manufacturing costs.

Sustainable Synthesis and Green Chemistry Approaches

The future production of this compound and its derivatives will likely be guided by the principles of green chemistry to minimize environmental impact. beilstein-journals.org Traditional synthetic routes for similar compounds often rely on stoichiometric amounts of reagents and volatile organic solvents. researchgate.net Future research will focus on developing more sustainable synthetic pathways.

Key areas for improvement include:

Catalytic Reactions: Employing highly efficient catalytic systems (e.g., palladium or copper catalysts for C-N and C-C bond formation) to reduce waste and improve atom economy.

Alternative Solvents: Replacing conventional hazardous solvents with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents to reduce pollution. jddhs.comjddhs.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing to shorten reaction times and lower energy consumption compared to conventional heating methods. jddhs.comjddhs.com

Renewable Feedstocks: Exploring the possibility of deriving the initial carbazole or benzyl scaffolds from renewable biomass sources rather than petroleum-based feedstocks. beilstein-journals.org

Adopting these green chemistry approaches will not only reduce the environmental footprint of producing these advanced materials but can also lead to safer and more cost-effective manufacturing processes. jddhs.com